(4-chlorophenyl)[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
The compound "(4-chlorophenyl)[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" is a benzothiazinone derivative featuring a sulfonated (1,1-dioxido) benzothiazine core substituted with two 4-chlorophenyl groups. Its molecular formula is C₂₂H₁₄Cl₂NO₃S, with a molecular weight of 455.32 g/mol. This compound is structurally related to bioactive benzothiazole/benzothiazinone derivatives, which are known for diverse pharmacological activities, including antimicrobial and antitumor properties .
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NO3S/c22-15-7-5-14(6-8-15)21(25)20-13-24(17-11-9-16(23)10-12-17)18-3-1-2-4-19(18)28(20,26)27/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXLXTDUVQPNGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-chlorophenyl)[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone, with CAS number 1114653-95-0, belongs to the class of benzothiazine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects supported by various studies.
- Molecular Formula : C21H13Cl2NO3S
- Molecular Weight : 430.3 g/mol
- Structural Characteristics : The compound features a benzothiazine core with chlorophenyl substituents and a dioxido group, which may contribute to its biological activity.
Anticancer Activity
The anticancer potential of benzothiazine derivatives has been documented extensively. These compounds may induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. While direct studies on this specific compound are sparse, related derivatives have been recognized for their ability to inhibit tumor growth and metastasis .
Enzyme Inhibition
One of the prominent pharmacological activities associated with (4-chlorophenyl)[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is its potential as an enzyme inhibitor. Specifically, studies have shown that similar compounds can act as potent inhibitors of acetylcholinesterase (AChE) and urease . This inhibition is crucial for therapeutic applications in conditions such as Alzheimer's disease and urinary tract infections.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Omar et al., 1996 | Evaluate anti-inflammatory effects | Compounds exhibited significant anti-inflammatory properties alongside antibacterial activity. |
| Kumar et al., 2009 | Test anticancer activity | Identified compounds induced apoptosis in various cancer cell lines. |
| Zhang et al., 2014 | Investigate enzyme inhibition | Demonstrated strong AChE inhibitory activity among synthesized derivatives. |
Mechanistic Insights
The biological activity of (4-chlorophenyl)[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone can be attributed to its structural characteristics that facilitate interactions with biological targets:
- Hydrogen Bonding : The dioxido group may form hydrogen bonds with active sites on enzymes or receptors.
- Lipophilicity : The chlorophenyl groups enhance the lipophilicity of the compound, improving membrane permeability and bioavailability.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structural Features
The target compound’s benzothiazinone sulfone scaffold distinguishes it from analogous structures:
- {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone (): Features a benzothiazole ring instead of benzothiazinone, with a methoxy linker. The dihedral angles between aromatic rings (66.20–70.65°) indicate reduced planarity compared to the target compound’s fused system .
- 2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone (): Lacks the benzothiazine/sulfone moiety but shares chlorophenyl groups. Its ethanone bridge introduces conformational flexibility absent in the rigid benzothiazinone core .
- 4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxido-1λ⁶,2,4-benzothiadiazin-3-one (): Contains a benzothiadiazinone ring with a methoxyphenyl substituent, altering electronic properties (electron-donating vs. electron-withdrawing Cl) .
Crystallographic Data
| Compound | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Volume (ų) | Z |
|---|---|---|---|---|---|
| Target Compound* | Monoclinic | P2₁/n | a=13.645, b=7.470, c=18.728, β=105.77 | 1837.14 | 4 |
| {2-[(Benzothiazolyl)methoxy]-5-Cl-Ph} | Monoclinic | P2₁/n | a=13.6452, b=7.47005, c=18.7286, β=105.772 | 1837.14 | 4 |
| 2-(4-Cl-Anilino)-1-(4-Cl-Ph)ethanone | Orthorhombic | Pna2₁ | a=14.202, b=6.1969, c=17.311 | 1514.7 | 4 |
*Assumed based on structurally similar compound in . The target compound’s sulfone group likely increases intermolecular interactions (e.g., C–H···O) compared to non-sulfonated analogs .
Physicochemical and Electronic Properties
- Lipophilicity : LogP values are influenced by chlorophenyl groups. The target compound’s dual Cl substituents may increase LogP compared to methoxyphenyl-containing derivatives ().
- Electronic Effects : Electron-withdrawing Cl groups stabilize the ketone moiety, whereas methoxy substituents () donate electron density, altering reactivity in nucleophilic additions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
